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Compound of Interest

Compound Name: 3-Phenyl-1-indanone

Cat. No.: B102786

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Phenyl-1-indanone (CAS No. 16618-72-7), a molecule of interest in synthetic chemistry and
drug development. This document is intended for researchers, scientists, and professionals in
drug development, offering detailed data from Nuclear Magnetic Resonance (NMR), Infrared
(IR) Spectroscopy, and Mass Spectrometry (MS), alongside experimental protocols and a
workflow visualization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 3-Phenyl-1-indanone.

Table 1: *H NMR Spectroscopic Data (CDCIs)
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Chemical Shift (8)

Coupling Constant

opm Multiplicity (3) Hz Assignment

7.84 d 7.7 Ar-H

7.61 t 7.5 Ar-H

7.48 d 7.7 Ar-H

7.40 t 7.6 Ar-H

7.35-7.25 m Ar-H (Phenyl group)
4.62 dd 7.9,3.9 H-3

3.25 dd 19.3,7.9 H-2a

2.72 dd 19.3, 3.9 H-2b

Table 2: *C NMR Spectroscopic Data (CDCIs)
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Chemical Shift (8) ppm Assignment
206.5 C=0 (C-1)
153.8 Ar-C
142.1 Ar-C
135.9 Ar-C
135.0 Ar-CH
128.9 Ar-CH
128.1 Ar-CH
127.3 Ar-CH
126.8 Ar-CH
125.6 Ar-CH
123.9 Ar-CH
46.1 C-3

44.8 C-2

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm—?) Functional Group Assignment
~3060 Aromatic C-H Stretch

~2925 Aliphatic C-H Stretch

~1715 C=0 (Ketone) Stretch

~1605, 1495, 1455 Aromatic C=C Bending

Table 4: Mass Spectrometry (Electron lonization) Data
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miz Proposed Fragment
208 [M]* (Molecular lon)
179 [M-CHOJ*

178 [M-HCHOJ*

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These
protocols represent standard procedures for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of 3-Phenyl-1-indanone was dissolved in 0.6-
0.7 mL of deuterated chloroform (CDCIz) in a 5 mm NMR tube. A small amount of
tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (O

ppm).
Instrumentation: *H and 3C NMR spectra were acquired on a 400 MHz spectrometer.

1H NMR Parameters:

Pulse Sequence: Standard single-pulse sequence.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-32 scans.

13C NMR Parameters:
e Pulse Sequence: Proton-decoupled pulse sequence.
e Acquisition Time: 1-2 seconds.

o Relaxation Delay: 2-5 seconds.
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¢ Number of Scans: 1024-2048 scans.

Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, and
the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to
the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of solid 3-Phenyl-1-indanone was placed directly onto
the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: The IR spectrum was recorded on a Fourier Transform Infrared (FTIR)
spectrometer equipped with a universal ATR accessory.[1]

Spectral Range: 4000-400 cm™1.

Resolution: 4 cmm—1.

Number of Scans: 16 scans were co-added to obtain a high signal-to-noise ratio.

Background: A background spectrum of the clean, empty ATR crystal was recorded prior to
the sample analysis.

Data Processing: The sample spectrum was automatically ratioed against the background
spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Instrumentation: Mass spectral data were obtained on a mass spectrometer operating in
Electron lonization (El) mode.[2]

 lonization Method: Electron lonization (El) at 70 eV.[3]

o Sample Introduction: The sample was introduced via a direct insertion probe or by gas
chromatography. The sample must be volatile to be analyzed by this method.[3]

o Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
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Data Acquisition: The instrument was scanned over a mass-to-charge (m/z) range of 50-500

amu.

Data Processing: The resulting mass spectrum was analyzed to identify the molecular ion peak
and major fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 3-Phenyl-1-indanone.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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